![molecular formula C13H21NO2 B3016356 N-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethyl)prop-2-enamide CAS No. 2361657-87-4](/img/structure/B3016356.png)
N-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethyl)prop-2-enamide
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Description
N-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethyl)prop-2-enamide is a synthetic compound with a complex structure. It belongs to the class of octahydronaphthalenes and is commonly used in the fragrance industry. The compound is also known by various trade names, including OTNE (octahydrotetramethyl acetophenone) , Iso E Super , Amberonne , and others .
Synthesis Analysis
The synthesis of OTNE involves several steps. One common method is the Diels–Alder reaction between myrcene and 3-methyl-3-penten-2-one . The reaction is catalyzed by aluminum chloride , resulting in a monocyclic intermediate. Subsequent cyclization in the presence of 85% phosphoric acid yields the final product .
Molecular Structure Analysis
The molecular formula of OTNE is C16H26O , with a molar mass of 234.38 g/mol . Its chemical structure consists of an octahydronaphthalene ring with a ketone group attached. The compound exhibits a woody, slightly ambergris odor, reminiscent of clean human skin. Its long-lasting fragrance makes it valuable for use in perfumes, laundry products, and cosmetics .
Chemical Reactions Analysis
OTNE is primarily used as a fragrance ingredient. It provides a sandalwood-like and cedarwood-like scent. Beyond perfumes, it appears in soap, shampoo, detergents, fabric fresheners, antiperspirants, and air fresheners. Additionally, it serves as a tobacco flavoring and a precursor for delivering organoleptic and antimicrobial compounds .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
N-(3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)14-8-10-3-4-12-9-16-6-5-11(12)7-10/h2,10-12H,1,3-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOMJNYHZZNWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC2COCCC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethyl)prop-2-enamide |
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